molecular formula C14H18N2O3 B2581357 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide CAS No. 921837-43-6

2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide

Cat. No. B2581357
CAS RN: 921837-43-6
M. Wt: 262.309
InChI Key: JCSVGLCBXDKJHB-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide” is a compound that is part of the 2-oxoindoline-based acetohydrazides . These compounds have been designed and synthesized as part of the search for novel small molecules activating procaspase-3 . They have shown notable cytotoxicity toward human cancer cell lines .


Synthesis Analysis

The synthesis of these compounds involves the design of two series of novel (E)‐N’‐arylidene‐2‐(2‐oxoindolin‐1‐yl)acetohydrazides and (Z)-2‐(5‐substituted‐ 2‐oxoindolin‐1‐yl)‐N’‐(2‐oxoindolin‐3‐ylidene)acetohydrazides . The identification of the structures of these compounds was performed using the analysis of IR, MS, 1H NMR and 13C NMR .


Molecular Structure Analysis

The molecular structure of these compounds was analyzed using IR, MS, 1H NMR and 13C NMR . The most important peak was the singlet at around 4.4–5.3 ppm of 1H NMR spectra which is attributable for two protons occurred of the methylene protons of N-alkylated compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the design and synthesis of two series of novel acetohydrazides . Further details about the specific reactions are not available in the retrieved papers.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Antimicrobial Agents: A study on the synthesis of novel acetamide derivatives, including those similar to "2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide," found some compounds exhibited promising antibacterial and antifungal activities against pathogenic microorganisms (Debnath & Ganguly, 2015).

Structural Studies and Chemical Properties

  • Amide Derivatives and Anion Coordination: Research on different spatial orientations of amide derivatives, including those structurally related to "this compound," highlighted their impact on anion coordination, contributing to the understanding of molecular interactions and structural chemistry (Kalita & Baruah, 2010).

Novel Compound Synthesis with Potential Bioactivities

  • Isatin Derivatives with Antimicrobial Activities: Research on the design and synthesis of Isatin derivatives, which are structurally related to "this compound," revealed that these compounds showed improved physical properties and significant changes in bioactivities, especially antimicrobial activity against Staphylococcus aureus (Qin et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 2-ethoxy-N-(1-ethyl-2-oxoindolin-5-yl)acetamide It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

The specific mode of action of This compound Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.

Biochemical Pathways

The exact biochemical pathways affected by This compound Indole derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

The molecular and cellular effects of This compound It is known that indole derivatives can exhibit cytotoxicity towards various human cancer cell lines . This suggests that the compound may have potential antitumor effects.

Future Directions

The future directions for these compounds involve their further design and development as novel anticancer agents . The most potent compound would serve as a template for this purpose .

properties

IUPAC Name

2-ethoxy-N-(1-ethyl-2-oxo-3H-indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-3-16-12-6-5-11(7-10(12)8-14(16)18)15-13(17)9-19-4-2/h5-7H,3-4,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSVGLCBXDKJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)COCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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